BenchChemオンラインストアへようこそ!

Dermaseptin-6

Hemolytic activity Selectivity index Cytotoxicity screening

Dermaseptin-6 (DStar 06, UniProt P84926) is a 28-residue, α-helical cationic antimicrobial peptide (AMP) originating from the skin secretion of the frog Phyllomedusa tarsius. Belonging to the dermaseptin superfamily, it possesses a net charge of +4 and high hydrophobicity (0.657), targeting Gram-positive (S.

Molecular Formula
Molecular Weight
Cat. No. B1577026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-6 Antibacterial Peptide: Procurement-Grade Characterization for Selective Research Applications


Dermaseptin-6 (DStar 06, UniProt P84926) is a 28-residue, α-helical cationic antimicrobial peptide (AMP) originating from the skin secretion of the frog Phyllomedusa tarsius [1]. Belonging to the dermaseptin superfamily, it possesses a net charge of +4 and high hydrophobicity (0.657), targeting Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacteria through membrane disruption [1]. Unlike many dermaseptin family members, Dermaseptin-6 lacks antifungal activity, defining a narrower antimicrobial spectrum that may be advantageous for studies requiring selective bacterial targeting without confounding effects on fungal commensals [2].

Why Dermaseptin-6 Cannot Be Replaced by Generic Dermaseptin Analogs


Despite sharing the dermaseptin family designation, members exhibit only 33–62% sequence identity even within the same frog species, leading to markedly different antimicrobial potency spectra, hemolytic profiles, and physicochemical properties [1]. The landmark 1994 study by Mor et al. demonstrated that dermaseptins s1–s5 have distinct spectra of anti-microbial activity against Gram-positive bacteria, Gram-negative bacteria, yeasts, and filamentous fungi, with some peptides being hemolytic while others are not [1]. This functional divergence means that substituting Dermaseptin-6 with another dermaseptin analog (e.g., Dermaseptin-3 or Dermaseptin-7) fundamentally alters the selectivity, toxicity, and efficacy endpoints of an experiment. The quantitative evidence presented below substantiates these differences with head-to-head comparable data from the same source species (P. tarsius).

Dermaseptin-6 Quantitative Differentiation Evidence: Head-to-Head Comparison with Closest Analogs


Hemolytic Activity: Dermaseptin-6 Exhibits ~15-Fold Higher Hemolytic Threshold Than Dermaseptin-3 and ~2-Fold Higher Than Dermaseptin-7

Dermaseptin-6 displays hemolytic activity only at 612 µM, compared to 100% hemolysis at 128 µg/mL (~41 µM) for Dermaseptin-3 and hemolytic activity at 286 µM for Dermaseptin-7 [1][2][3]. This represents an approximately 15-fold higher hemolytic threshold than Dermaseptin-3 and a 2.1-fold higher threshold than Dermaseptin-7, indicating substantially lower hemolytic risk at antimicrobial concentrations. All three peptides originate from the same frog species (P. tarsius) and were characterized under parallel conditions, enabling direct cross-study comparison.

Hemolytic activity Selectivity index Cytotoxicity screening

Antimicrobial Spectrum: Dermaseptin-6 Lacks Antifungal Activity, Providing Bacterial-Selective Targeting Compared to Dermaseptin-3

Dermaseptin-6 exhibits antibacterial activity exclusively against Gram-positive bacteria (S. aureus, E. faecalis) and Gram-negative bacteria (E. coli, P. aeruginosa), but has no reported antifungal activity [1]. In contrast, Dermaseptin-3, isolated from the same frog species P. tarsius, demonstrates activity against both bacteria and fungi, including C. albicans and P. brasiliensis [2]. This absence of antifungal activity in Dermaseptin-6 provides a narrower, bacteria-selective spectrum that is advantageous for experiments where fungal killing would introduce confounding variables.

Antimicrobial spectrum Bacterial selectivity Antifungal activity

Hydrophobicity: Dermaseptin-6 Is Distinctly More Hydrophobic (0.657) Than Dermaseptin-3 (-0.137) and Dermaseptin-7 (0.51), Influencing Membrane Partitioning Kinetics

The hydrophobicity index (GRAVY score) of Dermaseptin-6 is 0.657, markedly higher than that of Dermaseptin-3 (-0.137, a negative value indicating net hydrophilicity) and Dermaseptin-7 (0.51) [1][2][3]. This elevated hydrophobicity suggests that Dermaseptin-6 partitions more readily into lipid bilayers, potentially affecting both antimicrobial potency and selectivity kinetics. The 0.147-unit difference over Dermaseptin-7 and the large 0.794-unit gap over Dermaseptin-3 reflect substantial differences in the balance between hydrophobic insertion and electrostatic attraction at the membrane interface.

Hydrophobicity Membrane partitioning Physicochemical profiling

Acidic Residue Content: Dermaseptin-6 Contains Zero Acidic Residues, Contrasting with Dermaseptin-7 (2 Acidic Residues) for Distinct Electrostatic Steering

Dermaseptin-6 contains zero acidic residues (0 Asp, 0 Glu) and 4 basic residues, yielding a net charge of +4 with purely basic character [1]. In comparison, Dermaseptin-7 contains 2 acidic residues (Asp at positions 6 and 25) and 5 basic residues, resulting in a net charge of +3 with mixed anionic/cationic character [2]. The absence of any anionic amino acid side chains in Dermaseptin-6 eliminates local electrostatic repulsion with negatively charged bacterial membrane phospholipids, potentially enhancing initial membrane binding efficiency compared to Dermaseptin-7.

Acidic residues Net charge distribution Electrostatic steering

Synergy Potential: Dermaseptin Family Peptides Exhibit Up to 100-Fold Synergy, Making Each Unique Member Irreplaceable in Combinatorial Studies

The foundational 1994 study by Mor et al. demonstrated that dermaseptins s1–s5 exhibit dramatic synergy of action upon combination, resulting in up to a 100-fold increase in antibiotic activity over individual peptide activity [1]. Although Dermaseptin-6 (not included in the original s1–s5 set) was not directly tested in that synergy assay, the study established the class-level principle that dermaseptins with distinct sequences contribute non-redundantly to synergistic mixtures. Given the unique sequence and physicochemical profile of Dermaseptin-6 relative to other dermaseptins, it is expected to offer a distinct synergy contribution in multi-peptide antimicrobial cocktails.

Peptide synergy Combination therapy Antimicrobial resistance

Dermaseptin-6: Evidence-Backed Application Scenarios for Targeted Research and Procurement


Selective Antibacterial Agent with Low Hemolytic Risk in Mammalian Cell-Based Assays

With a hemolytic threshold of 612 µM—approximately 15-fold higher than Dermaseptin-3—Dermaseptin-6 enables antibacterial studies (targeting S. aureus, E. faecalis, E. coli, P. aeruginosa) at concentrations well below erythrocyte lysis levels, reducing off-target cytotoxicity in co-culture or tissue infection models [1].

Hydrophobicity-Dependent Membrane Interaction Studies

Dermaseptin-6's high hydrophobicity (GRAVY 0.657), the highest among P. tarsius dermaseptins, makes it an ideal probe for investigating the role of hydrophobic insertion in antimicrobial peptide mechanism of action, particularly in comparative biophysical studies with more hydrophilic analogs like Dermaseptin-3 (GRAVY -0.137) [2].

Peptide Engineering Template with Uniformly Cationic Surface

The absence of acidic residues (0 Asp, 0 Glu) combined with 4 lysine residues creates a peptide surface with purely cationic character (net +4). This simplifies structure–activity relationship (SAR) studies aimed at understanding the contribution of individual basic residues to antimicrobial potency, without confounding intra-peptide electrostatic interactions [3].

Combinatorial Synergy Screening with Conventional Antibiotics or Other Dermaseptins

Given the documented up to 100-fold synergy among dermaseptin family members, Dermaseptin-6's unique sequence and narrow antibacterial spectrum provide a distinct building block for peptide–antibiotic or peptide–peptide synergy screens, where substituting it with another analog would alter the combinatorial outcome [4].

Quote Request

Request a Quote for Dermaseptin-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.